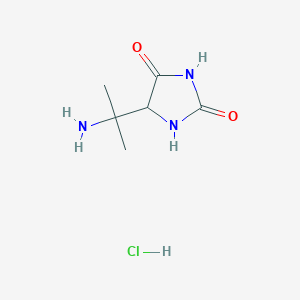

5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

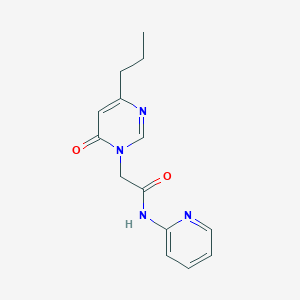

5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 2225146-08-5 . It has a molecular weight of 193.63 . The IUPAC name for this compound is 5-(2-aminopropan-2-yl)-1H-imidazole-2,4-diol hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3O2.ClH/c1-6(2,7)3-4(10)9-5(11)8-3;/h10H,7H2,1-2H3,(H2,8,9,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications

Biological and Pharmacological Applications

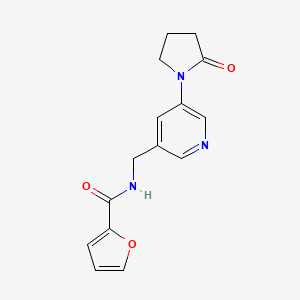

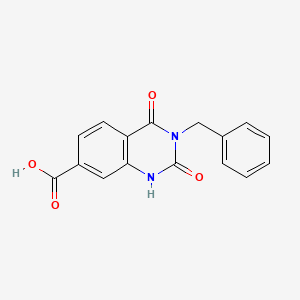

Imidazolidine derivatives, including 5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride, have shown promise in various biological and pharmacological contexts. Novel Mannich bases of 5-Arylimidazolidine-2,4-dione derivatives have been synthesized, displaying dual affinity for 5-HT1A receptors and serotonin transporters, indicating potential for antidepressant and anxiolytic activities (Czopek et al., 2013). Furthermore, the design and synthesis of novel 5-((substituted quinolin-3-yl/1-naphthyl) methylene)-3-substituted imidazolidin-2,4-dione derivatives have demonstrated significant inhibitory activity against HIV-1, showcasing the therapeutic potential of these compounds in antiviral applications (Ibrahim et al., 2020).

Material Science and Supramolecular Chemistry

Imidazolidine derivatives, such as glycolurils, have found applications in material science and supramolecular chemistry. The synthesis and diverse applications of glycolurils, including their role as building blocks in supramolecular assemblies, highlight their importance beyond pharmacological uses (Kravchenko et al., 2018).

DNA Binding Studies

Imidazolidine derivatives have also been investigated for their DNA binding properties, with studies indicating the potential of these compounds in anticancer therapies. UV-Vis spectroscopy and cyclic voltammetry have been used to explore the DNA binding affinity of imidazolidine derivatives, suggesting their efficacy as anticancer drugs based on their binding strengths (Shah et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit adamts 4 and 5 , which play vital roles in cellular processes, especially in diseases involving degradation of cartilage or disruption of cartilage homeostasis .

Mode of Action

It’s known that similar compounds interact with their targets (like adamts 4 and 5) to inhibit their function .

Biochemical Pathways

Similar compounds have been found to affect pathways related to inflammation and cartilage homeostasis .

Result of Action

Similar compounds have been found to have significant effects in the treatment of diseases involving degradation of cartilage or disruption of cartilage homeostasis .

Properties

IUPAC Name |

5-(2-aminopropan-2-yl)imidazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2.ClH/c1-6(2,7)3-4(10)9-5(11)8-3;/h3H,7H2,1-2H3,(H2,8,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICBPACOYHVTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1C(=O)NC(=O)N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2970022.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2970027.png)

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2970031.png)

![5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2970033.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2970037.png)

![11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2970040.png)

![1-(2,4-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2970045.png)